molecular formula C10H8BrFO2 B8060646 2-(3-Bromo-4-fluoro-phenyl)-cyclopropanecarboxylic acid

2-(3-Bromo-4-fluoro-phenyl)-cyclopropanecarboxylic acid

Cat. No.: B8060646
M. Wt: 259.07 g/mol
InChI Key: WBFLKJLMRHJNSI-NKWVEPMBSA-N
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Description

2-(3-Bromo-4-fluoro-phenyl)-cyclopropanecarboxylic acid is an organic compound characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and a phenyl ring substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4-fluoro-phenyl)-cyclopropanecarboxylic acid typically involves the reaction of 3-bromo-4-fluorobenzaldehyde with malonic acid in the presence of piperidine and pyridine. The reaction mixture is heated to 100°C for several hours, followed by recrystallization from ethanol to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4-fluoro-phenyl)-cyclopropanecarboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.

    Cyclopropane Ring Reactions: The cyclopropane ring can undergo ring-opening reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can produce carboxylates or alcohols, respectively.

Scientific Research Applications

2-(3-Bromo-4-fluoro-phenyl)-cyclopropanecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-fluoro-phenyl)-cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance the compound’s binding affinity to target proteins, potentially leading to biological effects such as anti-inflammatory and analgesic activities . The cyclopropane ring may also contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Bromo-4-fluoro-phenyl)-cyclopropanecarboxylic acid is unique due to the presence of both a cyclopropane ring and a carboxylic acid group, which confer distinct chemical and physical properties. This combination is not commonly found in similar compounds, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

(1R,2R)-2-(3-bromo-4-fluorophenyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrFO2/c11-8-3-5(1-2-9(8)12)6-4-7(6)10(13)14/h1-3,6-7H,4H2,(H,13,14)/t6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBFLKJLMRHJNSI-NKWVEPMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC(=C(C=C2)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C2=CC(=C(C=C2)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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